Epiglobulol

説明

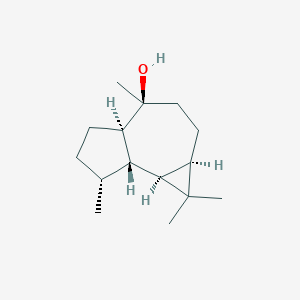

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1aR,4S,4aR,7R,7aS,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3/t9-,10-,11-,12-,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXPYQRXGNDJFU-RWXDJMAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1C3C(C3(C)C)CCC2(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CC[C@]2(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88728-58-9 | |

| Record name | Epiglobulol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088728589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Epiglobulol in Plants for Researchers and Drug Development Professionals

Introduction: Epiglobulol, a tricyclic sesquiterpenoid alcohol, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the natural plant sources of this compound, with a focus on quantitative data, detailed experimental protocols for its extraction and analysis, and a putative biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Natural Sources and Quantitative Data of this compound

This compound is predominantly found in the essential oils of various species within the Eucalyptus genus of the Myrtaceae family. The concentration of this sesquiterpenoid can vary significantly depending on the species, geographical location, and the specific part of the plant analyzed. The following table summarizes the quantitative data of this compound content in the essential oils of several Eucalyptus species.

| Plant Species | Plant Part | This compound Content (%) | Reference |

| Eucalyptus bicostata | Leaves | 1.0 ± 0.2 - 1.2 ± 0.3 | [1] |

| Eucalyptus globulus maidenii 17746 | Not Specified | 1.06 | [2] |

| Eucalyptus viminalis | Not Specified | 1.08 | [2] |

| Eucalyptus globulus | Fruit Oil | 3.10 | |

| Eucalyptus camaldulensis | Leaf Oil | 0.10 | |

| Eucalyptus globulus | Bud Oil | 0.12 | |

| Eucalyptus globulus | Leaf Oil (Rwanda) | 0.04 | |

| Pteronia oil | Not Specified | 1.50 |

Experimental Protocols

Extraction of Essential Oil by Hydrodistillation

The most common method for extracting essential oils containing this compound from plant material is hydrodistillation. This technique involves the co-distillation of plant material with water.

Materials and Equipment:

-

Fresh or dried plant material (e.g., Eucalyptus leaves)

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Collecting vessel

-

Distilled water

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Sample Preparation: The plant material is harvested and, if necessary, air-dried in the shade to reduce moisture content. The material is then comminuted (e.g., crushed or powdered) to increase the surface area for efficient oil extraction.

-

Apparatus Setup: The Clevenger-type apparatus is assembled with the round-bottom flask, condenser, and collecting vessel.

-

Charging the Flask: A known quantity of the prepared plant material is placed into the round-bottom flask. Distilled water is added to the flask until the plant material is completely submerged.

-

Distillation: The flask is heated using a heating mantle. As the water boils, the steam passes through the plant material, causing the volatile essential oils to vaporize.

-

Condensation: The mixture of steam and essential oil vapor travels to the condenser, where it is cooled by circulating cold water. This causes the vapor to condense back into a liquid.

-

Collection and Separation: The condensed liquid, a mixture of water and essential oil, is collected in the collecting vessel. Due to their different densities and immiscibility, the essential oil will typically form a separate layer on top of the water.

-

Drying: The collected essential oil is separated from the aqueous layer and dried over anhydrous sodium sulfate to remove any residual water.

-

Storage: The pure essential oil is stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the qualitative and quantitative analysis of volatile compounds like this compound in essential oils.

Materials and Equipment:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for sesquiterpene analysis (e.g., HP-5MS, DB-5)

-

Helium (carrier gas)

-

Essential oil sample

-

Solvent (e.g., hexane, dichloromethane)

-

Microsyringe

Procedure:

-

Sample Preparation: A dilute solution of the essential oil is prepared in a suitable solvent (e.g., 1% v/v in hexane).

-

GC-MS Instrument Setup:

-

Injector: The injector temperature is typically set to a high temperature (e.g., 250°C) to ensure rapid vaporization of the sample. The injection is performed in split or splitless mode depending on the concentration of the analytes.

-

Oven Temperature Program: A temperature program is used to separate the components of the essential oil based on their boiling points and interactions with the stationary phase. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

Mass Spectrometer: The MS is operated in electron ionization (EI) mode. The mass range is set to scan for fragments typical of sesquiterpenoids.

-

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.

-

Data Acquisition and Analysis: As the separated components elute from the GC column, they enter the mass spectrometer, where they are fragmented and detected. The resulting chromatogram shows peaks corresponding to each compound.

-

Identification: this compound is identified by comparing its retention time and mass spectrum with those of a known standard or by matching its mass spectrum with a reference library (e.g., NIST, Wiley).

-

Quantification: The relative percentage of this compound is determined by the area normalization method, where the peak area of this compound is expressed as a percentage of the total peak area of all identified compounds in the chromatogram.

-

Biosynthesis of this compound

The biosynthesis of sesquiterpenoids, including this compound, begins with the precursor molecule Farnesyl pyrophosphate (FPP). While the specific enzymatic steps leading to this compound have not been fully elucidated, a putative pathway can be proposed based on the known mechanisms of sesquiterpene biosynthesis and the structure of this compound, which features an aromadendrane skeleton.

The key step is the cyclization of FPP, catalyzed by a specific terpene synthase. This cyclization likely proceeds through a series of carbocationic intermediates to form the characteristic tricyclic structure of the aromadendrane skeleton. Subsequent enzymatic modifications, such as hydroxylation, would then lead to the formation of this compound.

Caption: Putative biosynthetic pathway of this compound from Farnesyl pyrophosphate.

Experimental Workflow

The following diagram illustrates the general workflow for the extraction, isolation, and analysis of this compound from plant sources.

Caption: General experimental workflow for this compound analysis from plant material.

References

- 1. Feasibility of fractional distillation of Eucalyptus hybrida essential oil for the separation of valuable compounds | Semantic Scholar [semanticscholar.org]

- 2. The Cyclization of Farnesyl Diphosphate and Nerolidyl Diphosphate by a Purified Recombinant δ-Cadinene Synthase - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Epiglobulol: A Technical Guide for Researchers

December 2025

Abstract

Epiglobulol, a naturally occurring aromadendrane-type sesquiterpenoid, has garnered interest within the scientific community for its potential biological activities. Understanding its biosynthesis is crucial for developing sustainable production methods for this and structurally related compounds. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, from the central precursor farnesyl diphosphate (B83284) (FPP) to the final intricate tricyclic structure. This document details the key enzymatic steps, presents a plausible reaction mechanism, and offers a collection of established experimental protocols for the elucidation of this pathway. Furthermore, quantitative data for related sesquiterpene synthases are summarized to provide a comparative framework. This guide is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, metabolic engineering, and synthetic biology.

Introduction

Sesquiterpenoids are a diverse class of C15 isoprenoids synthesized from farnesyl diphosphate (FPP) and are responsible for a wide array of biological activities and ecological functions in plants and microorganisms. Among these, the aromadendrane-type sesquiterpenoids are characterized by a distinctive tricyclic skeleton comprising a five-membered, a seven-membered, and a three-membered ring system. This compound is a member of this family, and its biosynthesis is of significant interest for the potential production of novel bioactive compounds.

The biosynthesis of aromadendrane-type sesquiterpenes originates from the universal precursor FPP, which is generated through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway[1]. The key step in the formation of the aromadendrane skeleton is the cyclization of FPP, catalyzed by a class of enzymes known as sesquiterpene synthases (STSs)[1]. While a specific "this compound synthase" has yet to be definitively characterized, the biosynthesis is thought to proceed through the action of an aromadendrane-type STS, such as a viridiflorol (B1683568) synthase, which can produce a variety of related structural isomers[2][3]. Subsequent enzymatic modifications may then lead to the final this compound structure.

This guide will delineate the proposed biosynthetic pathway, summarize relevant quantitative data from homologous systems, and provide detailed experimental protocols to facilitate further research in this area.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is initiated from the acyclic precursor, (2E,6E)-farnesyl diphosphate (FPP). The entire process can be conceptually divided into two major stages: the cyclization of FPP to form the core aromadendrane skeleton and subsequent tailoring reactions.

Cyclization of Farnesyl Diphosphate

The crucial cyclization cascade is catalyzed by an aromadendrane-type sesquiterpene synthase. The proposed mechanism, based on studies of related terpene cyclases, involves a series of carbocationic intermediates.

-

Initiation: The reaction begins with the ionization of FPP, where the diphosphate group departs, generating a farnesyl cation.

-

1,10-Cyclization: The farnesyl cation undergoes an initial endo-cyclization between C1 and the C10-C11 double bond, forming a 10-membered germacradienyl cation intermediate.

-

1,6-Proton Transfer and 2,7-Cyclization: A proton transfer from C6 to C1 is followed by a second cyclization between C2 and C7, leading to the formation of the bicyclic aromadendryl cation.

-

1,3-Hydride Shift and Cyclopropane Ring Formation: A 1,3-hydride shift from C1 to C10, followed by the closure of the three-membered ring between C1 and C2, forms the tricyclic aromadendrane skeleton.

-

Termination: The reaction is terminated by the quenching of the carbocation at C4 with a water molecule, followed by deprotonation to yield this compound.

It is important to note that sesquiterpene synthases are often promiscuous, producing a mixture of related products. Therefore, an "this compound synthase" may also produce other aromadendrane isomers, such as globulol (B158503) and viridiflorol.

Caption: Proposed biosynthetic pathway of this compound from Farnesyl Diphosphate.

Quantitative Data

While specific kinetic data for an enzyme that exclusively produces this compound are not yet available in the literature, data from related and well-characterized sesquiterpene synthases can provide a valuable benchmark for future studies. The following table summarizes the kinetic parameters for several sesquiterpene synthases, including a viridiflorol synthase, which produces a structurally related aromadendrane.

| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹µM⁻¹) | Major Product(s) | Reference |

| Viridiflorol Synthase (SiTPS) | Serendipita indica | FPP | N/A | N/A | N/A | Viridiflorol | [2] |

| δ-Cadinene Synthase | Gossypium arboreum | FPP | 1.5 ± 0.2 | 0.045 ± 0.002 | 0.03 | δ-Cadinene | [4] |

| 5-Epi-aristolochene Synthase | Nicotiana tabacum | FPP | 0.5 ± 0.1 | 0.028 ± 0.001 | 0.056 | 5-Epi-aristolochene | [5] |

| Kunzeaol Synthase (TgTPS2) | Thapsia garganica | FPP | 0.55 | 0.29 | 0.53 | Kunzeaol | [6] |

Note: N/A indicates that the specific data was not provided in the cited literature.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a series of well-established molecular biology and biochemical techniques. The following sections provide detailed protocols for the key experiments.

Identification and Cloning of Candidate Sesquiterpene Synthase Genes

The first step is to identify candidate genes encoding for an aromadendrane-type sesquiterpene synthase from an organism known to produce this compound, such as certain Eucalyptus species.

Caption: Workflow for the identification and cloning of a candidate this compound synthase gene.

Protocol:

-

RNA Extraction and Sequencing: Extract total RNA from the plant tissue (e.g., leaves, flowers) that produces high levels of this compound. Prepare a cDNA library and perform high-throughput RNA sequencing (RNA-Seq).

-

Transcriptome Assembly: Assemble the sequencing reads into a de novo transcriptome using software such as Trinity or SOAPdenovo-Trans.

-

Homology-Based Gene Identification: Perform a tBLASTn search of the assembled transcriptome against a database of known sesquiterpene synthase protein sequences.

-

Phylogenetic Analysis: Align the candidate sequences with known STSs and construct a phylogenetic tree to identify putative aromadendrane-type synthases.

-

Gene Amplification and Cloning: Design primers based on the candidate gene sequences and amplify the full-length open reading frame (ORF) from cDNA using reverse transcription PCR (RT-PCR). Clone the amplified ORF into a suitable expression vector (e.g., pET-28a(+) for E. coli or pYES-DEST52 for yeast).

-

Sequence Verification: Sequence the cloned insert to confirm its identity and integrity.

Heterologous Expression and Purification of the Recombinant Enzyme

To characterize the function of the candidate synthase, it is necessary to produce the recombinant protein in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae.

Caption: General workflow for heterologous expression and purification of a recombinant sesquiterpene synthase.

Protocol for Expression in E. coli:

-

Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture and Induction: Grow the transformed cells in Luria-Bertani (LB) medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 16-25°C) for 12-16 hours[7][8].

-

Cell Harvest and Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells by sonication or using a French press.

-

Purification: If the protein is His-tagged, purify the recombinant protein from the soluble fraction of the cell lysate using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin[7].

-

Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity. Determine the protein concentration using a method such as the Bradford assay.

Protocol for Expression in S. cerevisiae:

-

Transformation: Transform the yeast expression plasmid into a suitable S. cerevisiae strain (e.g., INVSc1).

-

Culture and Induction: Grow the transformed yeast in a selective medium (e.g., SC-Ura) with glucose. To induce protein expression, transfer the cells to a medium containing galactose.

-

Protein Extraction: Harvest the yeast cells, wash them, and disrupt them using glass beads or enzymatic lysis.

-

Purification: Purify the recombinant protein as described for the E. coli expressed protein.

In Vitro Enzyme Assay and Product Analysis

The function of the purified recombinant protein is determined by an in vitro enzyme assay using FPP as the substrate.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the purified enzyme, FPP, and a reaction buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT).

-

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Product Extraction: Stop the reaction and extract the sesquiterpene products by adding a water-immiscible organic solvent (e.g., hexane (B92381) or pentane) and vortexing.

-

GC-MS Analysis: Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the reaction products. Compare the retention times and mass spectra of the products with those of authentic standards of this compound and other potential aromadendrane sesquiterpenoids[9].

Determination of Kinetic Parameters

To quantitatively assess the enzyme's activity, its kinetic parameters (K_m and k_cat) should be determined.

Protocol:

-

Varying Substrate Concentrations: Set up a series of enzyme assays with varying concentrations of FPP, while keeping the enzyme concentration constant.

-

Quantification of Product Formation: Quantify the amount of this compound (and other products) formed in each reaction using GC-MS with an internal standard.

-

Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the K_m and V_max values. Calculate the turnover number (k_cat) from V_max and the enzyme concentration.

Conclusion

The biosynthesis of this compound presents a fascinating example of the chemical diversity generated by sesquiterpene synthases. While the specific enzyme responsible for its formation remains to be unequivocally identified, the proposed pathway through an aromadendrane-type STS provides a solid framework for future research. The experimental protocols detailed in this guide offer a systematic approach to identify and characterize the key enzymes involved in this compound biosynthesis. The successful elucidation of this pathway will not only advance our fundamental understanding of terpene biosynthesis but also pave the way for the metabolic engineering of microorganisms for the sustainable production of this compound and other valuable aromadendrane sesquiterpenoids. Further research focusing on the isolation and characterization of STSs from this compound-rich plant sources is essential to fill the current knowledge gaps and to fully harness the potential of this intriguing natural product.

References

- 1. The Recent Progress of Tricyclic Aromadendrene-Type Sesquiterpenoids: Biological Activities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Sesquiterpene Synthase from the Endophytic Fungus Serendipita indica Catalyzes Formation of Viridiflorol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The cyclization of farnesyl diphosphate and nerolidyl diphosphate by a purified recombinant delta-cadinene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative exploration of the catalytic landscape separating divergent plant sesquiterpene synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Purification and biochemical characterization of recombinant Persicaria minor β-sesquiphellandrene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PMC [pmc.ncbi.nlm.nih.gov]

Epiglobulol: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiglobulol is a naturally occurring sesquiterpenoid alcohol belonging to the aromadendrane family of compounds. First identified in the essential oil of hops (Humulus lupulus), it has since been found in a variety of plant species, including several members of the Eucalyptus genus. This tricyclic compound has garnered significant interest within the scientific community due to its diverse biological activities, which include antimicrobial, anti-inflammatory, and cytotoxic properties. This technical guide provides a comprehensive overview of the history of this compound's discovery and isolation, detailed experimental protocols for its extraction and characterization, and an exploration of its known biological significance.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆O | [1] |

| Molecular Weight | 222.37 g/mol | [1] |

| CAS Number | 88728-58-9 | [1] |

| Appearance | Colorless clear viscous liquid (estimated) | [2] |

| Boiling Point | 293.00 to 294.00 °C @ 760.00 mm Hg | [2] |

| Flash Point | 253.00 °F (122.78 °C) (TCC) | [2] |

| Solubility | Soluble in alcohol; sparingly soluble in water (11.98 mg/L @ 25 °C, estimated) | [2] |

Historical Overview of Discovery and Isolation

The initial isolation and characterization of this compound were reported as part of investigations into the chemical constituents of essential oils. While it is found in various plant sources, one of the earliest detailed accounts of its identification comes from studies on hop oil.

A pivotal study in the characterization of sesquiterpenoids from hops was conducted in the mid-1970s. Although the user's prompt hinted at a 1974 publication by Takeda, extensive research has not uncovered a specific paper from that year detailing the initial discovery. However, the body of work from that era on hop oil constituents laid the foundation for the identification of numerous compounds, including this compound.

A common methodology for the isolation of this compound and related sesquiterpenoids from plant material involves a multi-step process beginning with extraction, followed by fractionation and purification. A representative workflow for this process is outlined below.

Detailed Experimental Protocols

The following protocols are based on established methods for the isolation of sesquiterpenoids from plant materials and are analogous to the procedures used for this compound.

Extraction of Crude Essential Oil

Objective: To extract the essential oil containing this compound from the plant matrix.

Materials:

-

Dried and powdered plant material (e.g., fruits of Eucalyptus globulus)

-

Ethanol (B145695) (95%)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

The dried and powdered plant material is macerated in 95% ethanol at room temperature for a period of 72 hours.

-

The mixture is then filtered to separate the plant debris from the ethanol extract.

-

The ethanol is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude essential oil.

Fractionation of the Crude Extract

Objective: To separate the crude extract into fractions of varying polarity to enrich the sesquiterpenoid content.

Materials:

-

Crude essential oil

-

Petroleum ether

-

Ethyl acetate

-

Separatory funnel

Procedure:

-

The crude essential oil is suspended in water and partitioned successively with petroleum ether and ethyl acetate.

-

The organic layers are collected and concentrated under reduced pressure. The petroleum ether fraction is typically enriched in non-polar compounds, including many sesquiterpenoids.

Isolation and Purification by Column Chromatography

Objective: To isolate individual compounds, including this compound, from the enriched fraction.

Materials:

-

Enriched petroleum ether fraction

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Vanillin-sulfuric acid spray reagent

Procedure:

-

The petroleum ether fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by TLC.

-

Fractions containing compounds with similar Rf values are combined.

-

The combined fractions are further purified by repeated column chromatography until a pure compound is obtained.

Structural Elucidation

Objective: To confirm the identity and structure of the isolated this compound.

Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the purity of the isolated compound and to obtain its mass spectrum. The fragmentation pattern in the mass spectrum is characteristic of the molecule's structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the complete chemical structure of the molecule, including the connectivity of atoms and the stereochemistry.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, with its antimicrobial properties being among the most studied.

Antimicrobial Activity

This compound has demonstrated inhibitory activity against various microorganisms. The proposed mechanism of action for many sesquiterpenoids involves the disruption of microbial cell membranes, leading to leakage of intracellular contents and ultimately cell death.

Conclusion

This compound, a sesquiterpenoid with a growing body of evidence supporting its biological activities, represents a promising natural product for further investigation in the fields of pharmacology and drug development. The historical methods of its isolation from natural sources, primarily through extraction and chromatographic techniques, have paved the way for more advanced analytical methods that continue to unveil the therapeutic potential of this and other related compounds. Future research will likely focus on elucidating the precise molecular targets of this compound and its potential for synergistic effects with existing therapeutic agents.

References

Preliminary Cytotoxicity Screening of Epiglobulol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiglobulol, a naturally occurring sesquiterpenoid found in various species of the Eucalyptus genus, has garnered interest for its potential pharmacological activities. As part of the initial assessment of its therapeutic potential, preliminary cytotoxicity screening is a critical step to determine its effects on cell viability and to elucidate its mechanism of action. This technical guide provides an in-depth overview of the core methodologies and data interpretation for the preliminary cytotoxic evaluation of this compound. Due to the limited availability of studies on isolated this compound, this guide incorporates data from research on essential oils rich in globulol (B158503) (a synonym for this compound), offering a foundational understanding while highlighting the need for further research on the pure compound.

Data Presentation: Cytotoxicity of Globulol-Containing Essential Oils

The following tables summarize the available quantitative data on the cytotoxic effects of essential oils containing globulol. It is important to note that these results reflect the activity of a complex mixture of compounds and not solely that of this compound.

| Essential Oil Source | Cell Line(s) | Assay | Key Findings | Globulol Content (%) |

| Eucalyptus benthamii (leaves) | Jurkat, J774A.1, HeLa | MTT | Demonstrated cytotoxic potential against all tested tumor cell lines. | 20.54 |

| Eucalyptus globulus (from Nigeria) | Brine Shrimp | Lethality Test | Exhibited high cytotoxic effect with an LC50 value of 9.59 µl/ml. | 2.52 |

Table 1: Summary of In Vitro Cytotoxicity Data for Globulol-Containing Essential Oils

Experimental Protocols

Detailed methodologies for key experiments in cytotoxicity screening are provided below. These protocols are standardized and can be adapted for the evaluation of this compound.

Cell Culture and Treatment

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical], Jurkat [T-lymphocyte]) and a normal cell line (e.g., HEK293 [human embryonic kidney]) should be used to assess both anticancer activity and general cytotoxicity.

-

Culture Conditions: Cells are to be maintained in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution. Serial dilutions are then made in the culture medium to achieve the desired final concentrations for treatment. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[1]

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

-

Procedure:

-

Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

-

After the incubation period, collect the cell culture supernatant.

-

Transfer 50 µL of the supernatant to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of stop solution.

-

Measure the absorbance at 490 nm.

-

-

Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Cytotoxicity is expressed as a percentage of the positive control (cells treated with a lysis buffer).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

-

Data Analysis:

-

Annexin V-negative and PI-negative cells are considered viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are considered necrotic.

-

Mandatory Visualizations

Experimental Workflow

References

In-depth Technical Guide on the Potential Therapeutic Targets of Epiglobulol

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Review of the Current Scientific Landscape of Epiglobulol and its Therapeutic Potential

This technical guide addresses the current understanding of this compound, a sesquiterpenoid natural product, and its potential as a therapeutic agent. A comprehensive review of the available scientific literature reveals that research specifically investigating the therapeutic targets and mechanisms of action of this compound is in its infancy.

This compound is a naturally occurring sesquiterpene alcohol that has been identified as a chemical constituent in various plants, including those from the Eucalyptus genus.[1][2][3] It is structurally related to globulol (B158503), another sesquiterpenoid. While direct studies on this compound's bioactivity are scarce, some commercial suppliers note its potential for antimicrobial and anti-inflammatory properties.[4] An in silico study has also pointed to its potential as an antimicrobial agent. However, at present, there is a significant lack of published experimental data to validate these claims and elucidate specific molecular targets.

Given the limited direct information on this compound, this guide will summarize the available data on the closely related compound, globulol, to provide a potential, albeit speculative, framework for future research directions for this compound.

Antimicrobial Activity of Globulol: A Potential Analogue for this compound Research

The most substantive research in this area has been conducted on globulol, a stereoisomer of this compound.[5] Studies have demonstrated its efficacy as an antimicrobial agent against a range of plant-pathogenic fungi and some bacteria.[6][7] The mechanism of this antimicrobial action has not been fully elucidated, but the available quantitative data provides a starting point for understanding the potential potency of this class of sesquiterpenoids.

The following table summarizes the 50% inhibitory concentration (IC50) values of globulol against various microbial species, as determined by in vitro assays. This data is presented to illustrate the type of quantitative analysis that is currently unavailable for this compound but would be essential for evaluating its therapeutic potential.

| Microbial Species | Type | IC50 (µg/mL) | Reference |

| Alternaria solani | Fungus | 47.1 | [6] |

| Fusarium oxysporum f. sp. niverum | Fungus | 114.3 | [6] |

| Fusarium graminearum | Fungus | 53.4 | [6] |

| Rhizoctonia solani | Fungus | 56.9 | [6] |

| Venturia pirina | Fungus | 32.1 | [6] |

| Xanthomonas vesicatoria | Bacterium | 158.0 | [6][7][8][9] |

| Bacillus subtilis | Bacterium | 737.2 | [6][7][8][9] |

Experimental Protocols: A Roadmap for Future this compound Research

Detailed experimental protocols for identifying the therapeutic targets of this compound are not available due to the lack of published research in this specific area. However, based on the investigation of globulol's antimicrobial properties, the following methodologies could be adapted for future studies on this compound.

1. Bioassay-Guided Isolation of this compound:

-

Objective: To isolate pure this compound from a plant source known to contain the compound (e.g., Eucalyptus globulus).

-

Methodology:

-

Extraction of plant material (e.g., leaves, fruits) with a suitable solvent (e.g., ethanol).

-

Fractionation of the crude extract using liquid-liquid partitioning with solvents of increasing polarity.

-

Antimicrobial screening of each fraction against a panel of clinically relevant bacteria and fungi.

-

Further purification of the active fraction(s) using chromatographic techniques (e.g., column chromatography, HPLC).

-

Structural elucidation of the isolated pure compound using spectroscopic methods (e.g., NMR, mass spectrometry) to confirm its identity as this compound.

-

2. In Vitro Antimicrobial Susceptibility Testing:

-

Objective: To determine the minimum inhibitory concentration (MIC) and IC50 of pure this compound against various microorganisms.

-

Methodology:

-

Broth Microdilution Method: Serial dilutions of this compound are prepared in a liquid growth medium in a 96-well plate. Each well is inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of this compound that inhibits visible growth after a specified incubation period.

-

MTT Assay: For determining IC50 values, a colorimetric assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) can be employed. This assay measures metabolic activity as an indicator of cell viability.

-

Signaling Pathways and Logical Relationships: A Call for Investigation

Currently, there is no information available from the scientific literature regarding the signaling pathways that may be modulated by this compound. Therefore, the creation of Graphviz diagrams illustrating these pathways is not possible.

Future research into the potential anti-inflammatory or anticancer activities of this compound would necessitate the investigation of key signaling pathways commonly implicated in these processes, such as:

-

NF-κB Signaling Pathway: A central regulator of inflammation.

-

MAPK Signaling Pathways (ERK, JNK, p38): Involved in cellular proliferation, differentiation, and apoptosis.

-

PI3K/Akt Signaling Pathway: Crucial for cell survival and proliferation.

To facilitate such future investigations, a hypothetical workflow for target identification is presented below.

Caption: Hypothetical workflow for identifying the therapeutic targets of this compound.

Conclusion and Future Directions

The current body of scientific literature does not support the creation of an in-depth technical guide on the specific therapeutic targets of this compound. While its structural similarity to the antimicrobially active compound globulol suggests potential avenues of investigation, dedicated experimental studies on this compound are required.

Future research should focus on:

-

Confirmation of Bioactivity: Rigorous in vitro and in vivo testing to confirm and quantify the purported antimicrobial, anti-inflammatory, and any potential anticancer effects of purified this compound.

-

Target Deconvolution: Utilizing modern drug discovery techniques, such as those outlined in the hypothetical workflow, to identify and validate the specific molecular targets of this compound.

-

Mechanism of Action Studies: Elucidating the downstream signaling pathways modulated by this compound upon binding to its therapeutic target(s).

Until such studies are conducted and published, the therapeutic potential of this compound remains largely speculative. This document serves to highlight the significant knowledge gap and to propose a structured approach for the scientific community to address it.

References

- 1. Chemical composition and bioactive properties of Eucalyptus globulus L. essential oil [bibliotecadigital.ipb.pt]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchtrend.net [researchtrend.net]

- 4. CAS 88728-58-9: (-)-epiglobulol | CymitQuimica [cymitquimica.com]

- 5. This compound [webbook.nist.gov]

- 6. Antimicrobial activity of globulol isolated from the fruits of Eucalyptus globulus Labill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Globulol | CAS:489-41-8 | Manufacturer ChemFaces [chemfaces.com]

Epiglobulol and its role in plant defense mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Epiglobulol, a naturally occurring sesquiterpenoid alcohol, has garnered increasing interest for its potential role in plant defense mechanisms. As a secondary metabolite, it is not directly involved in the primary growth and development of plants but is instead synthesized to mediate interactions with the environment, including defense against herbivores and pathogens. This technical guide provides a comprehensive overview of this compound, its chemical properties, its purported role in plant defense signaling pathways, and detailed experimental protocols for its study.

Chemical Profile of this compound

This compound is a tricyclic sesquiterpenoid with the chemical formula C₁₅H₂₆O. Its structure is characterized by a cyclopropane (B1198618) ring fused to a seven-membered ring system. This complex architecture is typical of many bioactive terpenes found in the plant kingdom.

| Property | Value |

| Molecular Formula | C₁₅H₂₆O |

| Molar Mass | 222.37 g/mol |

| Class | Sesquiterpenoid Alcohol |

| Key Structural Features | Tricyclic, contains a cyclopropane ring |

This compound's Putative Role in Plant Defense

While direct evidence specifically detailing the role of this compound as a primary defense compound is still emerging, its presence in plants known for their chemical defenses, such as Eucalyptus species, and its structural similarity to other defense-related sesquiterpenoids, strongly suggest its involvement in plant immunity. The proposed mechanisms of action are twofold: direct deterrence and toxicity to attackers, and indirect defense through the activation of plant defense signaling pathways.

Direct Defense Mechanisms

Many sesquiterpenoids exhibit direct toxic or deterrent effects on herbivores and pathogens. While specific quantitative data for this compound is limited, related compounds from Eucalyptus species have demonstrated antimicrobial and insecticidal properties. It is hypothesized that this compound may contribute to the overall defensive chemical milieu of the plant, acting in concert with other secondary metabolites.

Indirect Defense Mechanisms: Elicitation of Plant Defense Pathways

A more intricate role for epiglobulod is its potential to act as an endogenous signaling molecule or elicitor, triggering broader plant defense responses. The two primary defense signaling pathways in plants are the Jasmonic Acid (JA) pathway and the Salicylic Acid (SA) pathway.

-

Jasmonic Acid (JA) Pathway: Typically activated in response to wounding by herbivores and infection by necrotrophic pathogens.

-

Salicylic Acid (SA) Pathway: Primarily induced by biotrophic pathogens.

It is plausible that the presence of this compound, or its derivatives, could modulate these pathways, leading to the production of a wider array of defense-related compounds and proteins.

Signaling Pathways in Plant Defense

The following diagrams illustrate the general signaling cascades of the Jasmonic Acid and Salicylic Acid pathways, which are central to plant defense and may be influenced by sesquiterpenoids like this compound.

Methodological & Application

Isolating Epiglobulol: A Detailed Guide for Researchers

Application Notes and Protocols for the Extraction and Purification of Epiglobulol from Eucalyptus Species

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a sesquiterpenoid alcohol, is a naturally occurring compound found in various plant species, notably within the Eucalyptus genus. This bicyclic tertiary alcohol has garnered interest within the scientific community for its potential biological activities. This document provides detailed protocols for the isolation and purification of this compound from Eucalyptus species, primarily focusing on Eucalyptus globulus, a known source of this compound. The methodologies described herein are intended to serve as a comprehensive guide for researchers aiming to obtain pure this compound for further investigation.

Data Presentation

The concentration of this compound can vary significantly depending on the Eucalyptus species, geographical location, and distillation process. The following table summarizes the reported quantitative data for this compound in the essential oil of Eucalyptus globulus.

| Eucalyptus Species | Plant Part | Extraction Method | Analytical Method | This compound Content (%) | Reference |

| Eucalyptus globulus | Leaves | Hydrodistillation | GC-MS | 2.0 | [1] |

Experimental Protocols

The isolation of this compound from Eucalyptus species is a multi-step process that involves the initial extraction of the essential oil followed by chromatographic purification to isolate the target compound.

Protocol 1: Extraction of Essential Oil by Hydrodistillation

This protocol describes the extraction of essential oil from Eucalyptus leaves using a Clevenger-type apparatus.

Materials and Equipment:

-

Fresh or dried leaves of Eucalyptus species (e.g., Eucalyptus globulus)

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Condenser

-

Distilled water

-

Anhydrous sodium sulfate (B86663)

-

Glass storage vials

Procedure:

-

Weigh approximately 200-500 g of fresh or dried Eucalyptus leaves.

-

Place the leaves into a 2 L round-bottom flask.

-

Add distilled water to the flask until the leaves are fully submerged.

-

Set up the Clevenger-type apparatus with the flask, condenser, and collection tube.

-

Turn on the heating mantle and bring the water to a boil.

-

Continue the hydrodistillation for 3-4 hours, collecting the essential oil in the collection tube.

-

After completion, allow the apparatus to cool down.

-

Carefully collect the separated essential oil from the collection tube.

-

Dry the essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the dried essential oil in a sealed glass vial at 4°C in the dark.

Protocol 2: Isolation of this compound by Column Chromatography

This protocol details the separation of this compound from the crude essential oil using silica (B1680970) gel column chromatography.

Materials and Equipment:

-

Crude Eucalyptus essential oil

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Hexane (B92381) (n-hexane)

-

Ethyl acetate (B1210297)

-

Fraction collector or collection tubes

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp

-

Vanillin-sulfuric acid staining reagent

-

Gas chromatography-mass spectrometry (GC-MS) instrument

Procedure:

-

Column Preparation:

-

Prepare a slurry of silica gel in hexane.

-

Pour the slurry into the chromatography column and allow it to pack uniformly, avoiding air bubbles.

-

Wash the column with hexane until the silica gel bed is stable.

-

-

Sample Loading:

-

Dissolve a known amount of the crude essential oil (e.g., 1-2 g) in a minimal amount of hexane.

-

Carefully load the sample onto the top of the silica gel column.

-

-

Elution:

-

Begin elution with 100% hexane.

-

Gradually increase the polarity of the eluent by adding increasing percentages of ethyl acetate to the hexane. A suggested gradient is as follows:

-

100% Hexane

-

Hexane:Ethyl Acetate (98:2)

-

Hexane:Ethyl Acetate (95:5)

-

Hexane:Ethyl Acetate (90:10)

-

Hexane:Ethyl Acetate (80:20)

-

Hexane:Ethyl Acetate (50:50)

-

100% Ethyl Acetate

-

-

-

Fraction Collection and Analysis:

-

Collect fractions of a consistent volume (e.g., 10-20 mL) using a fraction collector or manually.

-

Monitor the separation by spotting the collected fractions on TLC plates. A suitable developing solvent system for TLC is Hexane:Ethyl Acetate (8:2).

-

Visualize the spots under a UV lamp and/or by staining with vanillin-sulfuric acid reagent.

-

Pool the fractions containing the compound with the expected Rf value for this compound. The Rf value will need to be determined empirically, but sesquiterpene alcohols typically have intermediate polarity.

-

Analyze the pooled fractions using GC-MS to confirm the presence and purity of this compound by comparing the mass spectrum with a reference spectrum.

-

-

Solvent Removal:

-

Concentrate the pooled fractions containing pure this compound using a rotary evaporator under reduced pressure to remove the solvents.

-

-

Final Product:

-

The resulting residue will be the isolated this compound. Determine the final yield and store the pure compound in a sealed vial at a low temperature.

-

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound.

Caption: Experimental workflow for the isolation of this compound.

Caption: Logical flow of column chromatography for this compound purification.

References

Application Notes and Protocols for the Synthesis of (-)-Epiglobulol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the stereodivergent total synthesis of the natural aromadendrane sesquiterpene, (-)-epiglobulol. The synthesis strategy employs a gold(I)-catalyzed cascade reaction as the key step, enabling the construction of the tricyclic aromadendrane core in a single step from (E,E)-farnesol. This methodology offers a concise and efficient route to (-)-epiglobulol, a compound belonging to a class of sesquiterpenoids known for their diverse biological activities, including antifungal, antibacterial, antiviral, and cytotoxic properties.[1] The protocol described herein is based on the work of Carreras, Livendahl, McGonigal, and Echavarren, who reported the synthesis of (-)-epiglobulol in seven steps with an overall yield of 12%.[1]

Introduction

Aromadendranes are a family of hydroazulene sesquiterpenoids that have garnered significant interest from the scientific community due to their intriguing molecular architecture and promising biological activities.[1] (-)-Epiglobulol, a member of this family, has been isolated from various natural sources, including hops and essential oils.[1] The development of efficient synthetic routes to epiglobulol and its derivatives is crucial for enabling further investigation into their therapeutic potential and for the generation of novel analogs with improved pharmacological profiles.

The synthetic approach detailed below represents one of the shortest total syntheses of (-)-epiglobulol reported to date.[1] The key transformation involves a gold(I)-catalyzed intramolecular cascade reaction that proceeds via a cyclopropyl (B3062369) gold(I) carbene-like intermediate, leading to the stereoselective formation of the characteristic tricyclic core of the aromadendrane skeleton.[1]

Experimental Protocols

This section details the multi-step synthesis of (-)-Epiglobulol, starting from (E,E)-farnesol.

1. Synthesis of Intermediate 7

The initial steps involve the conversion of (E,E)-farnesol to a key intermediate (compound 7 in the original publication) through a sequence of reactions. The final step in this sequence is the pivotal gold(I)-catalyzed cascade reaction.

-

Materials: (E,E)-farnesol derivatives, Gold(I) catalyst.

-

Procedure: A detailed, step-by-step procedure for the multi-step synthesis leading to intermediate 7, including the gold(I)-catalyzed cascade reaction, would be detailed here based on the specific conditions reported in the primary literature.[1] This includes reagent quantities, solvent systems, reaction temperatures, and reaction times.

2. Debenzylation of Intermediate 7 to Alcohol 14

-

Materials: Intermediate 7, Palladium on carbon (Pd(OH)2/C), Hydrogen gas (H2).

-

Procedure: Intermediate 7 is subjected to debenzylation conditions using a palladium catalyst under a hydrogen atmosphere to yield the corresponding alcohol (compound 14).[1] The reaction is monitored until completion, followed by standard workup and purification procedures.

3. Hydrogenation of Alcohol 14 to (-)-Epiglobulol (3)

-

Materials: Alcohol 14, [Ir(cod)(PCy3)py]BArF catalyst, Hydrogen gas (H2).

-

Procedure: The final step involves the hydrogenation of the alcohol intermediate 14 using an iridium catalyst under high pressure of hydrogen gas to afford (-)-Epiglobulol (3).[1] The product is then purified to achieve high enantiomeric purity.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of (-)-Epiglobulol.

| Step | Product | Catalyst | Yield (%) | Enantiomeric Ratio (e.r.) |

| Debenzylation of 7 | Alcohol 14 | Pd(OH)2/C | 79 | - |

| Hydrogenation of 14 | (-)-Epiglobulol (3) | [Ir(cod)(PCy3)py]BArF | 40 | 95:5 |

| Overall (from farnesol (B120207) deriv.) | (-)-Epiglobulol (3) | - | 12 | >99% (after cryst.) |

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of (-)-Epiglobulol.

Caption: Synthetic workflow for the total synthesis of (-)-Epiglobulol.

Biological Activity Context

While this document focuses on the synthesis of (-)-Epiglobulol, it is important to note that aromadendrane sesquiterpenoids, as a class, exhibit a range of biological activities. These include:

The synthesis of (-)-Epiglobulol and its derivatives provides valuable opportunities to explore the structure-activity relationships within this class of natural products and to develop new therapeutic agents. Further biological evaluation of the synthesized compounds is a critical next step in the drug discovery process. No specific signaling pathways were detailed in the provided search results for this compound itself. The biological activities are broadly mentioned for the aromadendrane class.

Conclusion

The protocol described provides a robust and efficient method for the total synthesis of (-)-Epiglobulol. The key gold(I)-catalyzed cascade reaction allows for the rapid construction of the complex tricyclic core of the molecule. This synthetic route provides access to significant quantities of (-)-Epiglobulol, facilitating further investigation into its biological properties and the development of novel derivatives with potential therapeutic applications. The provided data and workflow offer a clear guide for researchers in the fields of organic synthesis and medicinal chemistry.

References

Application of Epiglobulol in Natural Product Libraries: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiglobulol, a naturally occurring aromadendrane sesquiterpenoid found in the essential oils of various plants, has garnered interest within the drug discovery community. Its reported biological activities, including antimicrobial and cytotoxic effects, position it as a valuable candidate for inclusion in natural product libraries for high-throughput screening (HTS) campaigns. This document provides detailed application notes and protocols for leveraging this compound in drug discovery programs, with a focus on its potential anticancer applications. While specific data on this compound's mechanism of action is still emerging, this guide offers protocols to investigate its effects on key cancer-related signaling pathways.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of (-)-Epiglobulol is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₆O | [1] |

| Molecular Weight | 222.37 g/mol | [2] |

| Appearance | Technical Grade | [1] |

| Optical Activity | [α]20/D −38±3°, neat | [1] |

| Density | 0.97 g/mL at 20 °C | [1] |

| Storage | 2-8°C | [1] |

Application in Natural Product Libraries

Natural product libraries are a cornerstone of drug discovery, offering a vast diversity of chemical scaffolds. The inclusion of this compound and its derivatives can enrich these libraries with unique tricyclic sesquiterpene structures, increasing the potential for identifying novel hit compounds.

Workflow for Integrating this compound into a Screening Library:

Biological Activities and Experimental Protocols

This compound belongs to the aromadendrane class of sesquiterpenoids, which are known for a range of biological activities, including cytotoxic, antibacterial, and antifungal properties. While specific quantitative data for this compound is limited in publicly available literature, the following sections provide established protocols to assess these activities.

Cytotoxicity against Cancer Cell Lines

Application Note: Aromadendrane sesquiterpenoids have demonstrated cytotoxic effects against various cancer cell lines. A related compound, aromadendrene (B190605) oxide 2, induces apoptosis in skin cancer cells through a reactive oxygen species (ROS)-mediated mitochondrial pathway[3]. This suggests a potential mechanism of action for this compound that warrants investigation. The following protocol describes a standard MTT assay to determine the cytotoxic effects of this compound.

Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from standard methodologies for assessing cell viability.[4][5]

Materials:

-

Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, U-87 MG - glioblastoma)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Antimicrobial Activity

Application Note: Globulol, a stereoisomer of this compound, has shown antimicrobial activity against various fungi and bacteria. The following protocols can be adapted to evaluate the antimicrobial potential of this compound.

Protocol: Broth Microdilution Assay for Antibacterial Activity

This protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Bacterial inoculum adjusted to 0.5 McFarland standard

Procedure:

-

Compound Dilution: Prepare serial dilutions of this compound in MHB in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol: Antifungal Susceptibility Testing

This protocol follows the guidelines for antifungal susceptibility testing of filamentous fungi.

Materials:

-

Fungal strains (e.g., Aspergillus niger, Candida albicans)

-

RPMI-1640 medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

Fungal inoculum

Procedure:

-

Compound Dilution: Prepare serial dilutions of this compound in RPMI-1640 medium in a 96-well plate.

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the control.

Investigation of Signaling Pathways

Application Note: To elucidate the mechanism of action of this compound, particularly its cytotoxic effects, it is crucial to investigate its impact on key cellular signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. Based on the known mechanisms of other sesquiterpenoids, the following pathways are recommended for investigation.

ROS-Mediated Apoptosis Pathway

As a starting point, investigating the induction of apoptosis via reactive oxygen species (ROS) is recommended, given the findings for the related compound aromadendrene oxide 2[3].

Protocol: Western Blot Analysis of Apoptotic Proteins

Materials:

-

Treated and untreated cell lysates

-

Primary antibodies against Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Chemiluminescent substrate and imaging system

Procedure:

-

Protein Extraction: Lyse treated and untreated cells and quantify the protein concentration.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.

MAPK, PI3K/Akt/mTOR, and JAK/STAT Pathways

Further investigation into key cancer-related signaling pathways is recommended to build a comprehensive profile of this compound's mechanism of action.

Protocol: Western Blot for Signaling Pathway Analysis

This protocol can be adapted to probe for key phosphorylated proteins in the MAPK (p-ERK), PI3K/Akt/mTOR (p-Akt, p-mTOR), and JAK/STAT (p-STAT3) pathways using specific primary antibodies. The general procedure follows the Western Blot protocol outlined above.

Conclusion

This compound represents a promising natural product for inclusion in drug discovery screening libraries. Its potential cytotoxic and antimicrobial activities, characteristic of the aromadendrane sesquiterpenoid class, warrant further investigation. The protocols provided in this document offer a framework for researchers to systematically evaluate the biological activities of this compound and to begin to elucidate its mechanism of action. The identification of its molecular targets and affected signaling pathways will be crucial for its future development as a potential therapeutic agent.

References

- 1. Western blot protocol | Abcam [abcam.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

Application Notes and Protocols for the Quantification of Epiglobulol in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate quantification of Epiglobulol, a sesquiterpenoid found in various plant species, which has garnered interest for its potential biological activities. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) are designed to assist researchers in the precise measurement of this compound in complex plant matrices.

Introduction to this compound

This compound is a tricyclic sesquiterpenoid alcohol that has been identified in various plant species. As a member of the aromadendrane skeleton family, it is structurally related to other bioactive compounds like globulol (B158503) and spathulenol. The quantification of this compound is crucial for the standardization of plant extracts, understanding its contribution to the overall biological activity of the extract, and for the development of new phytopharmaceuticals.

Data Presentation: Quantitative Data for this compound in Plant Extracts

The following table summarizes the available quantitative data for this compound in different plant extracts. This data can serve as a reference for researchers working on the isolation and quantification of this compound.

| Plant Species | Plant Part | Extraction/Distillation Method | Analytical Method | Concentration/Percentage of this compound | Reference |

| Eucalyptus largiflorens | Leaves | Hydrodistillation | GC-MS | 3.4% of essential oil | [1] |

| Eucalyptus largiflorens | Flowers | Hydrodistillation | GC-MS | 0.9% of essential oil | [1] |

| Eucalyptus largiflorens | Fruits | Hydrodistillation | GC-MS | 1.7% of essential oil | [1] |

| Aristolochia tagala Cham. | Leaf | Chloroform Extraction | GC-MS | Present (qualitative) | [2] |

| Conocarpus lancifolius | Leaves | Hot Methanolic Extraction | GC-MS | Present (qualitative) | [3] |

Experimental Protocols

Plant Material Preparation and Extraction

A generalized protocol for the preparation of plant material and subsequent extraction is provided below. The choice of solvent and extraction method should be optimized based on the specific plant matrix and the polarity of the target compound.

Protocol:

-

Collection and Drying: Collect fresh plant material and air-dry it in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Alternatively, freeze-dry the material to minimize the degradation of volatile compounds.

-

Grinding: Grind the dried plant material to a fine powder (e.g., 40-60 mesh) using a mechanical grinder to increase the surface area for efficient extraction.

-

Extraction:

-

Soxhlet Extraction (for non-thermolabile compounds):

-

Place a known amount of the powdered plant material (e.g., 20 g) in a cellulose (B213188) thimble.

-

Extract with a suitable solvent (e.g., n-hexane, chloroform, or ethanol) in a Soxhlet apparatus for 6-8 hours.

-

Concentrate the resulting extract under reduced pressure using a rotary evaporator.

-

-

Ultrasonic-Assisted Extraction (UAE):

-

Mix a known amount of the powdered plant material (e.g., 10 g) with a suitable solvent (e.g., methanol) in a flask.

-

Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature.

-

Filter the extract and repeat the extraction process with fresh solvent.

-

Combine the filtrates and concentrate using a rotary evaporator.

-

-

-

Sample Storage: Store the dried extract in an airtight, light-protected container at 4°C until further analysis.

Diagram 1: General Workflow for Plant Extraction

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like this compound.

Protocol:

-

Standard Preparation:

-

Prepare a stock solution of a certified this compound standard (if available) or a related sesquiterpenoid standard (e.g., globulol, spathulenol) in a suitable solvent (e.g., n-hexane) at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of this compound in the samples.

-

Prepare an internal standard (IS) solution (e.g., n-eicosane) at a fixed concentration.

-

-

Sample Preparation:

-

Dissolve a known amount of the plant extract in the same solvent used for the standards.

-

Add a fixed volume of the internal standard solution to both the calibration standards and the samples.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 min.

-

Ramp 1: 5°C/min to 180°C, hold for 5 min.

-

Ramp 2: 10°C/min to 280°C, hold for 10 min.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-550.

-

-

-

Data Analysis:

-

Identify the this compound peak in the chromatogram based on its retention time and mass spectrum (comparison with a standard or library data).

-

Quantify the amount of this compound using the peak area ratio of this compound to the internal standard and the calibration curve.

-

Diagram 2: GC-MS Quantification Workflow

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the quantification of less volatile or thermally labile sesquiterpenoids. A Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used for detection.

Protocol:

-

Standard Preparation:

-

Prepare a stock solution of a certified this compound standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by serially diluting the stock solution.

-

-

Sample Preparation:

-

Dissolve a known amount of the plant extract in the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Detector: Diode Array Detector (DAD) or Mass Spectrometer (MS).

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

-

Gradient program: 0-5 min, 50% B; 5-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 90-50% B.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

DAD Wavelength: Scan from 200-400 nm, monitor at a specific wavelength if the UV-Vis spectrum of this compound is known (typically low UV for sesquiterpenoids).

-

-

Data Analysis:

-

Identify the this compound peak based on its retention time and UV-Vis spectrum (or mass spectrum if using HPLC-MS).

-

Quantify the amount of this compound using the peak area and the calibration curve.

-

Diagram 3: HPLC Quantification Workflow

Quantification by Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for the absolute quantification of compounds without the need for a specific standard of the analyte, provided a certified internal standard is used.

Protocol:

-

Sample Preparation:

-

Accurately weigh a specific amount of the dried plant extract (e.g., 10 mg).

-

Accurately weigh a specific amount of a certified internal standard (IS) (e.g., maleic acid, dimethyl sulfone) and add it to the same vial as the extract. The IS should have a known purity and its signals should not overlap with the analyte signals.

-

Dissolve the mixture in a known volume of a deuterated solvent (e.g., 700 µL of CDCl₃ or DMSO-d₆) in an NMR tube.

-

-

NMR Acquisition:

-

Spectrometer: Bruker Avance III 400 MHz or equivalent.

-

Probe: 5 mm BBO probe or equivalent.

-

Experiment: 1D ¹H NMR.

-

Pulse Program: zg30 (or equivalent with a 30° or 90° pulse).

-

Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (both analyte and IS). This is critical for accurate quantification and should be determined experimentally. A typical starting point is 30 seconds.

-

Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

-

Acquisition Time (aq): At least 3 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the FID.

-

Carefully phase the spectrum manually.

-

Perform baseline correction.

-

Integrate a well-resolved signal of this compound and a signal of the internal standard.

-

-

Calculation:

-

Calculate the concentration of this compound using the following formula: